3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline
Description
Properties
CAS No. |
87595-05-9 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyaniline |
InChI |
InChI=1S/C17H13N5O/c18-12-5-4-8-14(9-12)23-16-11-19-17-15(21-16)10-20-22(17)13-6-2-1-3-7-13/h1-11H,18H2 |
InChI Key |
AYTFOERCNLIQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(1H-Pyrazol-1-yl)phenylamine
- Key Differences :
- Lacks the fused pyrazolo[3,4-b]pyrazine system, reducing molecular complexity and planarity.
- Direct C–N linkage (vs. oxygen bridge) may decrease solubility and alter hydrogen-bonding capacity.
- Potential Applications: Similar to pyrazole-based agrochemicals (e.g., fipronil derivatives in ), but simpler structures often correlate with reduced target specificity .
Fipronil and Ethiprole (Pesticide Derivatives)
- Structure: 5-amino-pyrazole derivatives with trifluoromethyl, sulfinyl, and dichlorophenyl substituents ().
- Key Differences: Bulkier substituents (e.g., trifluoromethyl, sulfinyl) enhance lipophilicity and metabolic stability. No aniline moiety; instead, electron-withdrawing groups optimize insecticidal activity via GABA receptor disruption.
- Relevance : Highlights the importance of substituent engineering for bioactivity. The target compound’s aniline group may favor interactions with mammalian enzymes over insect targets .
Functional and Electronic Properties
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 3-((1-Ph-1H-pyrazolo[3,4-b]pyz)oxy)aniline | Fused pyrazolo-pyrazine + aniline | Phenyl, oxygen bridge | Kinase inhibition, sensors |
| 3-(1H-Pyrazol-1-yl)phenylamine | Pyrazole + aniline | Direct C–N linkage | Agrochemical intermediates |
| Fipronil | Pyrazole + trifluoromethyl | Cl, CF₃, sulfinyl | Insecticide |
Research Implications and Gaps
- Synthetic Challenges : The fused pyrazolo-pyrazine system may require multi-step synthesis, contrasting with simpler pyrazole derivatives (e.g., 3-(1H-Pyrazol-1-yl)phenylamine).
- Biological Activity : While pesticides like fipronil leverage halogen and sulfinyl groups for potency, the target compound’s aniline and oxygen bridge suggest divergent mechanisms (e.g., kinase or receptor modulation).
- Data Limitations: No direct experimental data (e.g., IC₅₀, solubility) are available in the provided evidence, necessitating further studies to validate hypotheses.
Biological Activity
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound's structural characteristics and mechanisms of action are also discussed.
Structural Overview
The compound features a pyrazolo[3,4-b]pyrazine core linked to an aniline moiety via an ether linkage. This unique structure may contribute to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 87594-74-9 |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial enzyme systems or cell wall synthesis.
Anti-inflammatory Activity
Research has shown that compounds containing the pyrazolo[3,4-b]pyrazine structure can act as anti-inflammatory agents. They are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . For example, derivatives have been tested for their ability to reduce inflammation in animal models, showing promising results.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. One study highlighted the ability of certain pyrazolo compounds to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents.
Case Studies
-
Antimicrobial Screening :
A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results indicated that many compounds exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Evaluation :
In vivo studies demonstrated that specific pyrazolo derivatives could significantly reduce edema in rat models when administered prior to inflammatory stimuli. The reduction in paw swelling was statistically significant compared to control groups . -
Anticancer Efficacy :
A study focused on a series of pyrazole derivatives reported that one compound exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, indicating potent antitumor activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cytokine Modulation : It can modulate the expression of cytokines involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Essential for confirming the aromatic substitution pattern and pyrazolo-pyrazine core. For example, the aniline NH2 group appears as a broad singlet (~δ 5.5–6.5 ppm), while pyrazine protons resonate as distinct singlets (δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine or phenyl substituents .
- IR Spectroscopy : Identifies key functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for aniline) .
Resolving Contradictions : - Cross-validation : Combine NMR with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms or regiochemistry .
- Dynamic NMR : Use variable-temperature studies to assess conformational exchange in solution .
How can computational methods like DFT be applied to study the electronic properties and conformational stability of this compound?
Q. Advanced Research Focus
- DFT Calculations : Employ B3LYP/6-31G* level theory to model:
- Conformational energy barriers : Compare axial vs. equatorial orientations of the phenyl group to predict dominant conformers .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess redox activity and charge-transfer potential (e.g., for photophysical applications) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize in vitro assays .
Methodological Notes : - Include solvent effects (PCM model) and dispersion corrections for accurate Gibbs free energy predictions.
- Validate computational models against experimental XRD bond lengths and angles .
What strategies are employed to evaluate the compound's potential as a kinase inhibitor in cancer research?
Q. Advanced Research Focus
- Kinase Profiling : Use high-throughput screening against a panel of kinases (e.g., EGFR, BRAF) to identify inhibitory activity. IC50 values <1 µM suggest therapeutic potential .
- Mechanistic Studies :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance binding affinity and metabolic stability .
How is X-ray crystallography utilized in determining the crystal structure, and what challenges arise in refinement?
Q. Advanced Research Focus
- Data Collection : Grow single crystals via slow evaporation (e.g., methanol/chloroform mixtures). Use synchrotron radiation for high-resolution data (<1.0 Å) .
- Refinement Challenges :
- Validation Tools : Check R1/wR2 residuals (<5%) and Hirshfeld surfaces to ensure structural plausibility .
What purification techniques are most effective for isolating this compound, particularly when scaling up synthesis?
Q. Basic Research Focus
- Small-scale : Silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization (methanol/water) .
- Large-scale :
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to monitor impurities. Aim for ≥95% purity .
How do structural modifications (e.g., substituent variation) impact the compound's physicochemical and biological properties?
Q. Advanced Research Focus
- Electron-donating groups (e.g., -OCH3) : Increase solubility but may reduce kinase binding due to steric hindrance .
- Halogen substituents (e.g., -Cl) : Enhance metabolic stability and lipophilicity (logP >3), improving blood-brain barrier penetration .
- Pyrazine ring expansion : Replace pyrazine with pyrimidine to modulate π-π stacking interactions with DNA/RNA targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
